Bis(dimethylamino)diphenylsilane
Overview
Description
Bis(dimethylamino)diphenylsilane is a chemical compound with the molecular formula C16H22N2Si . It is a liquid substance used as a chemical intermediate . The compound belongs to the organoaminosilane chemical family .
Molecular Structure Analysis
Bis(dimethylamino)diphenylsilane contains a total of 42 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
Bis(dimethylamino)diphenylsilane is a liquid with a boiling point of 139°C and a flash point of 95°C . It reacts rapidly with moisture and water .Scientific Research Applications
Direct Amide Coupling of Carboxylic Acids and Amines
Bis(dimethylamino)diphenylsilane has been used in the direct synthesis of amides from amines and carboxylic acids . This method does not require the exclusion of air or moisture, making it a straightforward and efficient process . The method demonstrates broad functional group compatibility and scalability, as shown through a Glorius robustness study . Amide-containing molecules are crucial in a variety of fields, including pharmaceuticals and synthetic polymers .
Synthesis of New Poly(amides)
Bis(dimethylamino)diphenylsilane has been used in the synthesis of new poly(amides) (PAs) . The process involves the reaction of the silane with bis(4-carboxyphenyl)R1R2 silane derivatives, following the methodology of direct polycondensation . The resulting PAs contain two diphenylsilane (Ph–Si–Ph) and oxyether moieties in their repetitive unit . These polymers demonstrate high thermal resistance and improved solubility compared to traditional PAs .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(dimethylamino)diphenylsilane is an organosilicon compound that primarily targets the formation of silicon oxide over substrates like tungsten oxide . It’s used as a precursor in atomic layer deposition (ALD) processes, which are critical for depositing highly conformal and uniform thin films for advanced semiconductor devices .
Mode of Action
The compound interacts with its targets through surface reactions. In the context of ALD, it reacts with the hydroxyl-terminated surface of the substrate, contributing to the formation of silicon oxide . The compound’s dimethylamino groups play a crucial role in these reactions, influencing the energy barriers and reaction energetics .
Biochemical Pathways
These reactions contribute to the formation of silicon oxide thin films, which are essential components in various semiconductor devices .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and reacts rapidly with water and protic solvents . This reactivity can influence its stability and handling during industrial processes.
Result of Action
The primary result of Bis(dimethylamino)diphenylsilane’s action is the formation of silicon oxide thin films . These films are highly conformal and uniform, making them suitable for use in advanced semiconductor devices . The quality of these films can be influenced by the specific reactions involving Bis(dimethylamino)diphenylsilane and the conditions under which these reactions occur .
Action Environment
The action of Bis(dimethylamino)diphenylsilane is influenced by environmental factors such as moisture and temperature . The compound is sensitive to moisture and reacts rapidly with water and protic solvents . Therefore, it must be handled and stored under conditions that minimize exposure to moisture. Additionally, the compound’s boiling point is 139°C , indicating that it can be volatile at high temperatures. This volatility can influence its behavior during processes like ALD .
properties
IUPAC Name |
N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURFVPIEOKJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061420 | |
Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
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Molecular Weight |
270.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
Record name | Bis(dimethylamino)diphenylsilane | |
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CAS RN |
1027-62-9 | |
Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(dimethylamino)diphenylsilane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252155 | |
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Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylamino)diphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.581 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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